molecular formula C19H14N2O3 B14511542 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate CAS No. 63183-63-1

1-Benzoyl-1H-1,2-diazepin-4-yl benzoate

Cat. No.: B14511542
CAS No.: 63183-63-1
M. Wt: 318.3 g/mol
InChI Key: FJULLJJQHRWRNY-UHFFFAOYSA-N
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Description

1-Benzoyl-1H-1,2-diazepin-4-yl benzoate is a chemical compound characterized by its unique structure, which includes a seven-membered diazepine ring fused with benzoyl and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate typically involves the formation of the diazepine ring followed by the introduction of benzoyl and benzoate groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazone with an ester in the presence of a base can lead to the formation of the diazepine ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the diazepine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzoyl-1H-1,2-diazepin-4-yl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor antagonism.

Comparison with Similar Compounds

  • 1-Benzoyl-1H-benzo[d]imidazol-2-yl thio-N-(substituted phenyl) acetamide
  • 1-(2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)propan-1-one

Uniqueness: 1-Benzoyl-1H-1,2-diazepin-4-yl benzoate is unique due to its specific diazepine ring structure and the presence of both benzoyl and benzoate groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63183-63-1

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

(1-benzoyldiazepin-4-yl) benzoate

InChI

InChI=1S/C19H14N2O3/c22-18(15-8-3-1-4-9-15)21-13-7-12-17(14-20-21)24-19(23)16-10-5-2-6-11-16/h1-14H

InChI Key

FJULLJJQHRWRNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC=C(C=N2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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